molecular formula C18H16FN3O3 B2564829 2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034533-12-3

2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No. B2564829
M. Wt: 341.342
InChI Key: QUGDSXIVYUGOLO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and is known for its ability to modulate certain biological pathways.

Scientific Research Applications

Synthesis and Biological Activity of Fluorinated Compounds

Fluorinated compounds, like those derived from 2-fluorophenoxy groups, are of significant interest in medicinal chemistry due to their potential biological activities. The introduction of fluorine atoms into organic molecules can profoundly affect their physical, chemical, and biological properties, leading to enhanced stability, bioavailability, and selectivity in drug candidates. For instance, the synthesis and antitubercular evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction showcase the importance of fluorinated compounds in developing therapeutic agents against tuberculosis, a critical global health concern (Kantevari et al., 2011).

Fluorinated Heterocycles in Drug Design

The design and synthesis of fluorinated heterocycles, such as pyrazines and furans, are pivotal in drug discovery due to their potential for creating compounds with optimized pharmacokinetic and pharmacodynamic properties. These heterocycles are integral components of many bioactive molecules and pharmaceuticals, contributing to diverse therapeutic activities. The exploration of versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds demonstrates the ongoing research into efficient, novel pathways for incorporating fluorine into biologically relevant molecules (Shi et al., 1996).

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of fluorinated compounds, including propanamides, is crucial for predicting their behavior in biological systems and optimizing their therapeutic profiles. Research in this area helps in identifying the metabolic pathways, potential metabolites, and interactions with biological targets. For example, the pharmacokinetics and metabolism study of a selective androgen receptor modulator in rats provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12(25-15-6-3-2-5-13(15)19)18(23)22-11-14-17(21-9-8-20-14)16-7-4-10-24-16/h2-10,12H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDSXIVYUGOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CC=CO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide

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